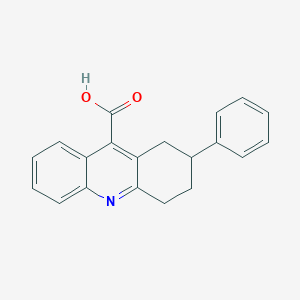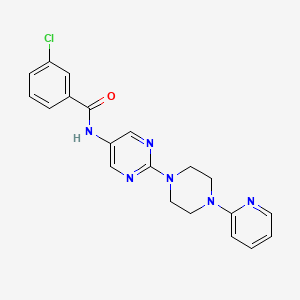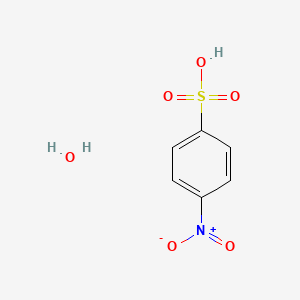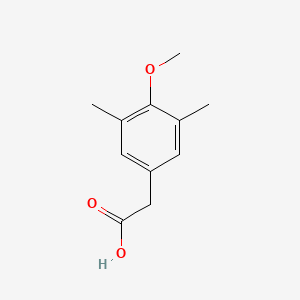![molecular formula C8H5NO3 B2820982 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 112110-17-5](/img/structure/B2820982.png)
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
概要
説明
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is an organic compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It appears as a white to light yellow crystalline solid and is stable under normal conditions but should be kept away from strong oxidizing agents . This compound is an important intermediate in organic synthesis, often used to create biologically active compounds .
準備方法
The synthesis of 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The specific synthetic routes and reaction conditions require expertise in organic synthesis and access to specialized laboratory equipment . Industrial production methods are not widely documented, but they likely follow similar multi-step synthetic routes with optimizations for scale and efficiency .
化学反応の分析
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of various chemicals and materials.
作用機序
The mechanism by which 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, making the compound valuable in research and potential therapeutic applications . The exact molecular targets and pathways depend on the specific context in which the compound is used .
類似化合物との比較
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with similar compounds such as:
4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: Known for its use as a diuretic in medical applications.
Furo[3,4-b]pyrazine-5,7-dione: Another related compound with distinct chemical properties and applications. The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and research.
特性
IUPAC Name |
3-methylfuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFNYZWKFIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)OC2=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
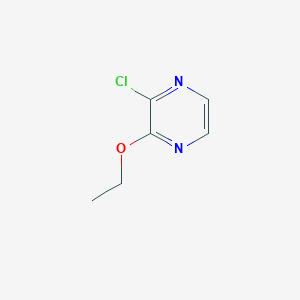
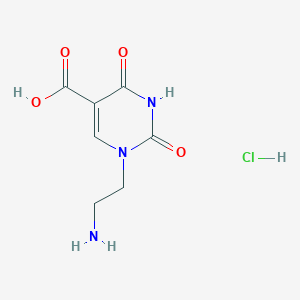

![1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2820902.png)
amine hydrochloride](/img/structure/B2820906.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)
